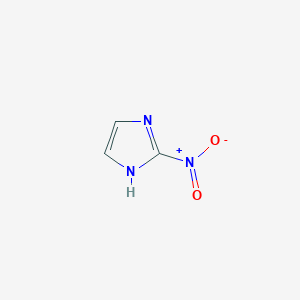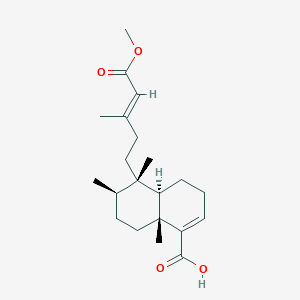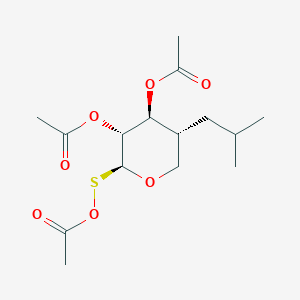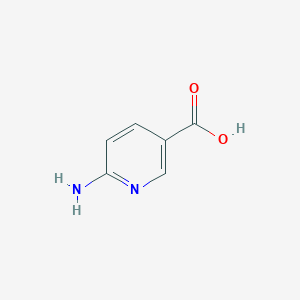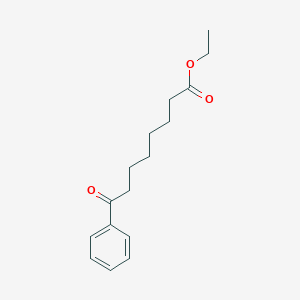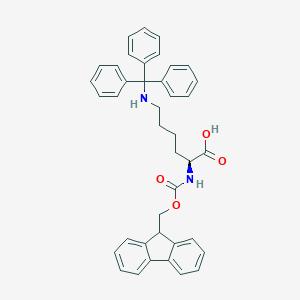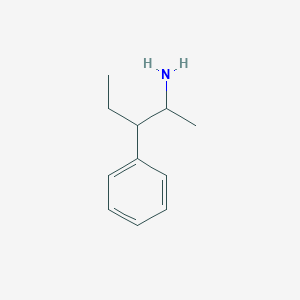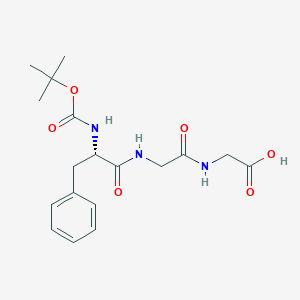
6,7-Dichloroquinoxaline
Overview
Description
6,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₄Cl₂N₂. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
6,7-Dichloroquinoxaline, also known as DCQX, is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
The compound interacts with its targets by binding to the glycine site of the NMDA receptor, thereby inhibiting the receptor’s function . This inhibition is reversed or attenuated by the addition of glycine . The compound’s ability to selectively bind to the strychnine-insensitive glycine binding sites suggests a relatively high affinity for these sites .
Pharmacokinetics
Given its molecular weight of 23104 , it is likely to have good bioavailability.
Biochemical Analysis
Biochemical Properties
6,7-Dichloroquinoxaline is an antagonist at the NMDA glutamate receptor glycine site . It interacts with enzymes such as ACHE, BCHE, CES1, GRIN1, Gria1, Grik1, and Grin2a . The nature of these interactions involves competitive antagonism, which means this compound competes with other molecules for binding to these enzymes .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the NMDA glutamate receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the NMDA glutamate receptor . It acts as a competitive antagonist, meaning it competes with other molecules for binding to the receptor . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Given its role as a competitive antagonist at the NMDA glutamate receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Metabolic Pathways
It is known to interact with several enzymes, suggesting that it may be involved in multiple metabolic pathways
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction between 3,4-dichloroaniline and glyoxal in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including distillation and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline dioxides or other oxidized derivatives.
Reduction Products: Reduced forms of quinoxaline with altered electronic properties.
Scientific Research Applications
6,7-Dichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6,7-Dinitroquinoxaline: Another derivative of quinoxaline with nitro groups at the 6th and 7th positions.
6,7-Dichloroquinoxaline-2,3-dione: A closely related compound with additional functional groups at the 2nd and 3rd positions.
6-Cyano-7-nitroquinoxaline-2,3-dione: A compound with cyano and nitro groups, known for its potent inhibitory effects on NMDA receptors.
Uniqueness
This compound is unique due to its specific binding affinity to the glycine sites on the NMDA receptor complex, which distinguishes it from other quinoxaline derivatives. Its structural simplicity combined with its potent biological activity makes it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
6,7-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWRUWYXLAQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348649 | |
| Record name | 6,7-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-64-6 | |
| Record name | 6,7-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



